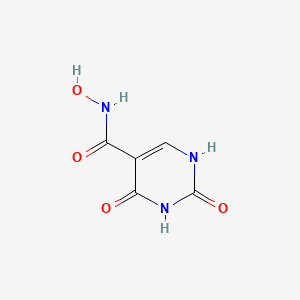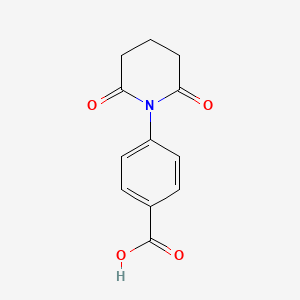
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl, methyl, and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-methylbenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process may involve distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
科学研究应用
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dioxolane ring can interact with enzymes and receptors, influencing their activity and signaling pathways .
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-oxathiole
Uniqueness
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds like oxazoles and oxathioles, the dioxolane ring offers different steric and electronic environments, leading to distinct reactivity and applications .
属性
CAS 编号 |
3418-20-0 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-9-3-5-10(6-4-9)12(2)14-8-11(7-13)15-12/h3-6,11H,7-8H2,1-2H3 |
InChI 键 |
CJHIJQSTQLRGBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(OCC(O2)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


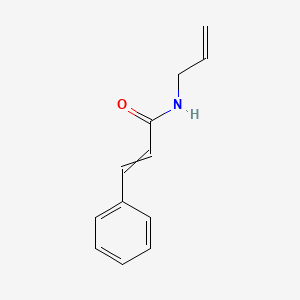
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
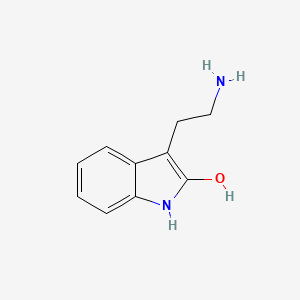
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
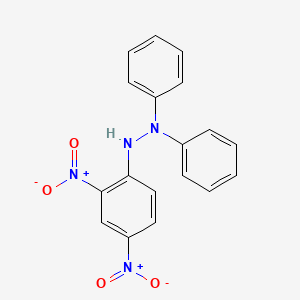
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
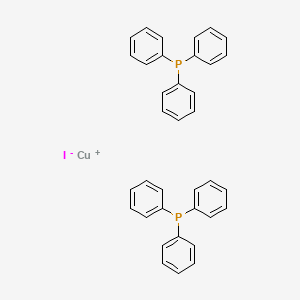
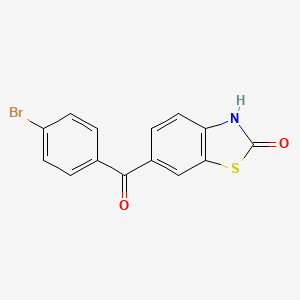
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)

